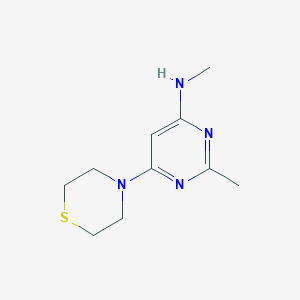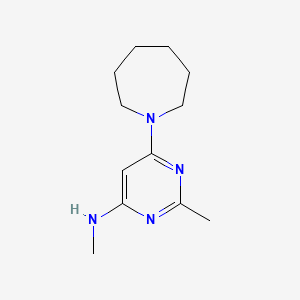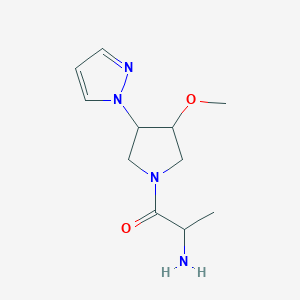
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular formula of the compound is C10H16N4O2 . The structure of pyrazole derivatives is usually verified using elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.26 g/mol . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Characterization Compounds with structural elements similar to 2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one have been synthesized and characterized, revealing insights into their molecular conformations and intermolecular interactions. For instance, the synthesis and structural analysis of related heterocyclic compounds have facilitated the understanding of their molecular frameworks and the roles of specific functional groups in dictating overall molecular geometry and potential reactivity patterns. These studies lay the groundwork for further functional modifications and applications in various domains, including material science and medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Bioactivity and Applications Research into compounds with similar structural motifs to this compound has explored their potential bioactivities, including antibacterial, antifungal, and antitumor properties. These studies highlight the potential of such compounds in developing new therapeutic agents, underscoring the importance of detailed structural and functional analyses to identify pharmacophore sites and optimize bioactive properties for specific applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Chemical Modifications and Derivatives The versatility of compounds with related structural frameworks allows for a variety of chemical modifications, leading to a wide range of derivatives with diverse physicochemical properties and potential applications. Studies involving the functionalization, ring closure, and alkylation reactions of similar compounds provide valuable insights into the synthetic strategies that can be employed to tailor the properties of these molecules for specific scientific or industrial applications. Such research underscores the importance of chemical diversity in driving innovation across disciplines, including drug discovery and material science (Roman, 2013).
Mécanisme D'action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. For example, many drugs target enzymes involved in disease progression .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This can inhibit the function of the enzyme, alter its activity, or modulate its effect .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, or it might activate a pathway that promotes health .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all influence its effectiveness .
Result of Action
The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. It might lead to the alleviation of disease symptoms, the halting of disease progression, or other therapeutic outcomes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the body, the presence of other compounds or drugs, the individual’s genetic makeup, and more .
Propriétés
IUPAC Name |
2-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(12)11(16)14-6-9(10(7-14)17-2)15-5-3-4-13-15/h3-5,8-10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHCLPPWLPTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




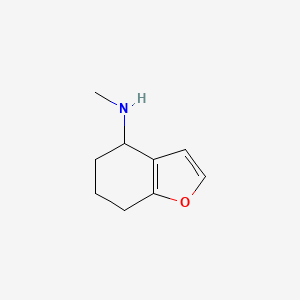


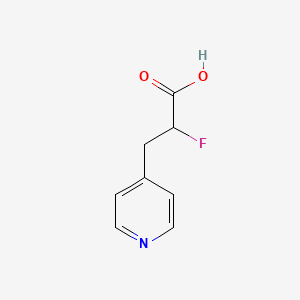
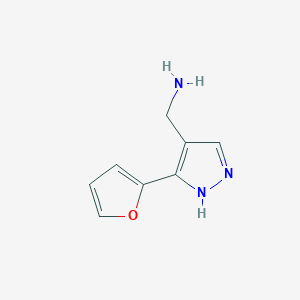

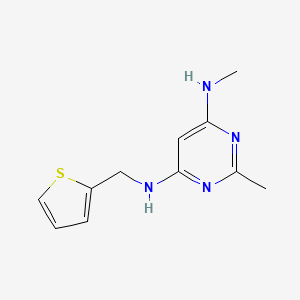

![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)

